molecular formula C10H16N4S B15208827 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide

Cat. No.: B15208827
M. Wt: 224.33 g/mol
InChI Key: KMVHRRHPOSZECM-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide is a heterocyclic compound that belongs to the class of pyrazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an azepine ring, with an ethyl group at the 3-position and a carbothioamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods. The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method provides a more straightforward workup process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine-1-carbothioamide

InChI

InChI=1S/C10H16N4S/c1-2-8-7-5-3-4-6-12-9(7)14(13-8)10(11)15/h12H,2-6H2,1H3,(H2,11,15)

InChI Key

KMVHRRHPOSZECM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCCCN2)C(=S)N

Origin of Product

United States

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